molecular formula C9H6ClNOZn B13771816 2-Chloroquinolin-8-ol;ZINC

2-Chloroquinolin-8-ol;ZINC

Cat. No.: B13771816
M. Wt: 245.0 g/mol
InChI Key: GHIBVJFEWCTZQU-UHFFFAOYSA-N
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Description

General Context of Quinoline (B57606) Chemistry in Advanced Materials and Catalysis

The quinoline moiety is a fundamental building block in the design of functional organic molecules. Its presence in numerous natural products underscores its biological significance, while its derivatives have found extensive use in medicinal chemistry. chim.itmdpi.com In the realm of materials science, quinoline-based compounds are integral to the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.netresearchgate.net The planar structure and π-conjugated system of the quinoline ring facilitate electron transport and luminescence, properties that are tunable through chemical modification.

In catalysis, quinoline derivatives often act as ligands that coordinate with transition metals to form catalytically active complexes. researchgate.netresearchgate.net These complexes have demonstrated efficacy in a range of organic transformations, including polymerization and cross-coupling reactions. chim.itresearchgate.net The nitrogen atom of the quinoline ring and other potential donor atoms on substituted derivatives allow for the formation of stable metal complexes with well-defined geometries, which is crucial for catalytic activity and selectivity.

Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Coordination and Organic Chemistry

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in coordination chemistry due to its ability to act as a bidentate chelating agent, binding to metal ions through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.netmdpi.com This chelation results in the formation of stable, often five- or six-membered rings with the metal center, a feature that enhances the thermodynamic stability of the resulting complexes. acs.org The strong metal-binding affinity of 8-HQ has made it a versatile ligand for a wide variety of metal ions, including zinc. mdpi.comnih.gov

The coordination of 8-HQ and its derivatives to metal ions can profoundly influence the properties of both the ligand and the metal. For instance, complexation can enhance the fluorescence of the 8-HQ scaffold, a phenomenon that has been exploited in the development of fluorescent chemosensors for metal ion detection. researchgate.net Furthermore, the biological activity of 8-HQ derivatives is often attributed to their ability to chelate metal ions that are essential for the function of various enzymes. escholarship.org

Positioning of 2-Chloroquinolin-8-ol (B1361850) within Contemporary Chemical Research

2-Chloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline. The presence of a chlorine atom at the 2-position of the quinoline ring introduces significant changes to the electronic and steric properties of the molecule compared to the parent 8-HQ. This modification can influence its reactivity, coordination behavior, and biological activity.

Research on 2-chloroquinolin-8-ol and its metal complexes, including the zinc complex, is situated at the intersection of several research areas. It is relevant to the development of new materials, as the introduction of a halogen can tune the photophysical properties of the resulting metal complexes. researchgate.net It is also of interest in medicinal chemistry, where halogenation is a common strategy to enhance the therapeutic potential of lead compounds. mdpi.com The synthesis of 2-chloroquinolin-8-ol itself can be achieved through established methods, and it serves as a versatile precursor for further chemical modifications. mdpi.comtandfonline.com

The zinc complex of 2-chloroquinolin-8-ol, in particular, is an area of active investigation. Zinc is a biologically relevant metal, and its complexes with 8-HQ derivatives have been studied for their potential as therapeutic agents. nih.govnih.gov The coordination chemistry of 2-chloroquinolin-8-ol with zinc is expected to be similar to that of 8-HQ, forming a stable chelate. However, the electronic effect of the chlorine atom can modulate the stability and reactivity of the zinc complex, potentially leading to novel applications.

Overview of Research Trajectories for 2-Chloroquinolin-8-ol and its Analogs

Current research on 2-chloroquinolin-8-ol and its analogs is multifaceted. One major trajectory involves the synthesis of new derivatives and the exploration of their coordination chemistry with various metal ions. acs.orgnih.gov This includes the characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy, and computational methods to understand their structure and bonding. researchgate.netnih.gov

Another significant research direction is the investigation of the functional properties of these compounds and their metal complexes. This includes studying their photoluminescent properties for applications in OLEDs and sensors, as well as evaluating their catalytic activity in organic reactions. researchgate.netresearchgate.net Furthermore, there is a continued interest in the biological activities of these compounds, including their potential as anticancer and antimicrobial agents. mdpi.comnih.gov The development of analogs of 2-chloroquinolin-8-ol, where the chlorine atom is replaced by other halogens or functional groups, allows for systematic studies of structure-activity relationships, providing valuable insights for the design of new functional molecules. arabjchem.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClNOZn

Molecular Weight

245.0 g/mol

IUPAC Name

2-chloroquinolin-8-ol;zinc

InChI

InChI=1S/C9H6ClNO.Zn/c10-8-5-4-6-2-1-3-7(12)9(6)11-8;/h1-5,12H;

InChI Key

GHIBVJFEWCTZQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl.[Zn]

Origin of Product

United States

Synthetic Methodologies for 2 Chloroquinolin 8 Ol and Its Functionalized Derivatives

De Novo Synthesis Pathways to the 2-Chloroquinolin-8-ol (B1361850) Core

The foundational synthesis of the 2-Chloroquinolin-8-ol framework can be achieved through methods that construct the heterocyclic ring system from acyclic or simpler cyclic precursors. These de novo approaches are critical for establishing the core structure.

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental to forming the quinoline (B57606) ring. These strategies involve the formation of the pyridine (B92270) ring fused to a benzene (B151609) precursor. One established pathway to a related chloro-substituted 8-hydroxyquinoline (B1678124) involves the Skraup-Doebner-von Miller reaction. For instance, the synthesis of 5-chloro-quinolin-8-ol can be accomplished starting from 2-amino-4-chlorophenol. This demonstrates the construction of the quinoline system by building upon a pre-functionalized benzene ring.

Another versatile approach involves the cyclization of 2-vinylanilines. The reaction of 2-vinylanilines with reagents like phosgene (B1210022) or in nitrile solvents can lead to the formation of 2-chloroquinolines. While not directly yielding the 8-hydroxy variant, this method highlights a powerful annulation strategy where the pyridine ring is constructed onto an aniline (B41778) derivative. A further transformation would be required to introduce the hydroxyl group at the C8 position.

A multi-step de novo synthesis can also be employed, starting from a substituted aniline. For example, a synthetic route might begin with an appropriate biphenyl (B1667301) amine, which undergoes acylation to form an acrylamide. This intermediate is then subjected to cyclization to build the quinolone core, followed by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the desired 2-chloroquinoline (B121035) structure.

Starting Material Key Reagents/Conditions Product Reaction Type
2-Amino-4-chlorophenolGlycerol, Sulfuric acid, Oxidizing agent5-Chloroquinolin-8-olSkraup-Doebner-von Miller Reaction
2-VinylanilinePhosgene or Nitrile Solvent2-ChloroquinolineAnnulation
Substituted Amine1. Acylation 2. Cyclization 3. POCl₃2-Chloroquinoline derivativeMulti-step Synthesis

Regioselective Chlorination Approaches

Achieving regioselective chlorination at the C2 position of a pre-existing 8-hydroxyquinoline ring presents a significant challenge. Direct electrophilic chlorination of 8-hydroxyquinoline typically results in substitution at the C5 and C7 positions of the phenol (B47542) ring due to its high activation.

To direct chlorination specifically to the C2 position of the pyridine ring, a common strategy involves the modification of the nitrogen atom's reactivity. One effective method is the formation of an N-oxide. The synthesis proceeds by treating 8-hydroxyquinoline with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form 8-hydroxyquinoline N-oxide. This N-oxide derivative can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The N-oxide functionality activates the C2 position towards nucleophilic attack or rearrangement, facilitating the introduction of a chlorine atom specifically at this site to yield 2-Chloroquinolin-8-ol.

Substrate Key Reagents Intermediate Final Product
8-Hydroxyquinoline1. mCPBA 2. POCl₃ or SO₂Cl₂8-Hydroxyquinoline N-oxide2-Chloroquinolin-8-ol

Post-Synthetic Functionalization and Derivatization of 2-Chloroquinolin-8-ol

Once the 2-Chloroquinolin-8-ol core is obtained, its hydroxyl group at the C8 position provides a convenient handle for further functionalization through various reactions, including esterifications and etherifications.

Reactions at the Hydroxyl Group (C8)

The hydroxyl group of 2-Chloroquinolin-8-ol can be readily converted into an ester moiety. The Steglich esterification is a particularly mild and effective method for this transformation, especially for substrates that may be sensitive to harsher, acid-catalyzed conditions. This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is typically employed as an acyl transfer catalyst to facilitate the reaction.

The general procedure involves reacting 2-Chloroquinolin-8-ol with a chosen carboxylic acid in the presence of the DCC/DMAP system in an aprotic solvent. This method allows for the synthesis of a diverse range of C8-ester derivatives. A study on the closely related 5-chloro-8-hydroxyquinoline (B194070) demonstrated high yields for this O-acylation with various substituted benzoic acids.

Alcohol Carboxylic Acid Coupling Reagents Solvent Product
2-Chloroquinolin-8-olR-COOHDCC, DMAPDichloromethane (DCM) or Tetrahydrofuran (THF)2-Chloroquinolin-8-yl ester
5-Chloroquinolin-8-olBenzoic AcidsDCC, DMAPDichloromethane (DCM)5-Chloroquinolin-8-yl benzoates

The synthesis of C8-ether derivatives of 2-Chloroquinolin-8-ol is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the C8-hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide.

Typically, the 2-Chloroquinolin-8-ol is treated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The resulting phenoxide is then reacted with a primary alkyl halide (e.g., alkyl iodide or bromide) to furnish the corresponding 2-chloro-8-alkoxyquinoline. This method is highly versatile for introducing a variety of alkyl chains at the C8 position. The reaction generally proceeds under mild conditions and provides good yields.

Substrate Base Alkylating Agent Solvent Product
2-Chloroquinolin-8-olK₂CO₃ or NaHR-X (e.g., CH₃I, CH₃CH₂Br)DMF or Acetonitrile2-Chloro-8-alkoxyquinoline
8-Hydroxy-2-methylquinolineBaseAlkyl HalideDMF8-Alkoxy-2-methylquinoline

Modifications at the Quinoline Ring System (excluding C8)

The quinoline scaffold, particularly with a chlorine substituent at the C2 position, offers a versatile platform for a variety of chemical transformations. These modifications, excluding the C8 position which bears the hydroxyl group, are crucial for developing a diverse range of functionalized derivatives.

Nucleophilic Substitutions at C2

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen. nih.gov The reactivity of 2-chloroquinoline towards nucleophiles like methoxide (B1231860) ions is notably high. researchgate.net This allows for the introduction of a wide array of functional groups.

Studies on related chloroquinolines have demonstrated successful substitution reactions with various nucleophiles. For instance, 4-chloroquinolines have been shown to react with 1,2,4-triazole (B32235) to yield 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net Similarly, the chlorine atom in 2,4-dichloro-8-methylquinoline (B1596889) is inactive towards hydrazinolysis at position 2, but when the C2-chloro group is first converted to a better leaving group like an ethylthio group, subsequent hydrazination at both C2 and C4 positions proceeds smoothly. mdpi.com This highlights the importance of the leaving group's nature in such substitution reactions at the C2 position.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinolines

Starting Material Nucleophile Product Reference
4-Chloroquinolines 1,2,4-triazole 4-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net
2-Alkylthio-4-chloro-8-methylquinolines Hydrazine hydrate 2,4-Dihydrazino-8-methylquinoline mdpi.com
Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) provides a direct method for the functionalization of the carbocyclic ring of the quinoline system. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents and the inherent electronic properties of the quinoline ring. For the parent 8-hydroxyquinoline, theoretical studies using Density Functional Theory (DFT) have been conducted to predict the most likely sites for electrophilic attack. researchgate.netorientjchem.org These studies suggest that positions 2, 5, 6, and 7 are all potential sites for substitution, with the relative stability of the resulting products varying. researchgate.netorientjchem.org

Common EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ with a Lewis acid like FeBr₃), and sulfonation. youtube.com For instance, the nitration of benzene replaces a hydrogen atom with a nitro (NO₂) group, a foundational EAS reaction. youtube.com While specific experimental data on the electrophilic substitution of 2-chloroquinolin-8-ol is limited in the provided context, the principles derived from studies on 8-hydroxyquinoline and other substituted benzenes are applicable. The presence of the electron-withdrawing chlorine atom and the activating hydroxyl group will influence the position of further substitution.

Mannich Reactions for Ring Functionalization

The Mannich reaction is a three-component condensation reaction involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This reaction is a powerful tool for the aminoalkylation of various substrates.

While direct examples of Mannich reactions on 2-chloroquinolin-8-ol are not detailed in the provided sources, the methodology has been applied to structurally similar compounds. For example, Mannich bases have been synthesized from 5-chloroquinolin-8-ol. researchgate.net This suggests that the quinoline ring system, particularly the phenol ring part, can undergo Mannich-type functionalization. The reaction typically proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which then attacks the electron-rich aromatic ring. nrochemistry.com

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This strategy can be employed to remove the chlorine atom from the C2 position of 2-chloroquinolin-8-ol, yielding the parent 8-hydroxyquinoline scaffold. This can be a useful synthetic step if the chlorine was initially introduced as a directing group or to facilitate other transformations, and is no longer needed in the final product.

Various methods exist for reductive dehalogenation. One common approach involves the reaction of chloro-substituted aromatic compounds with reducing agents. For instance, the reaction of various chloro-1,4-benzoquinones with sulfur(IV) has been shown to result in reductive dehalogenation. mtak.hu Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source is another widely used and effective method for the dehalogenation of aryl halides.

Green Chemistry Principles in 2-Chloroquinolin-8-ol Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. acs.org This involves the use of environmentally benign solvents, catalysts, and energy sources. bohrium.com

Several green synthetic methods have been reported for the synthesis of the quinoline scaffold, which can be adapted for the preparation of 2-chloroquinolin-8-ol and its derivatives. These include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and increased product purity. tandfonline.com For example, a solvent-free microwave-assisted method has been developed for the synthesis of polysubstituted quinolines using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst. tandfonline.com

Use of greener solvents: Water and ethanol (B145695) are considered environmentally friendly solvents. One-pot, three-component techniques for synthesizing quinolone derivatives have been developed using water as the solvent. bohrium.comtandfonline.com

Ultrasound irradiation: The use of ultrasound can also accelerate reactions and improve yields, aligning with the principles of green chemistry. tandfonline.com

Use of eco-friendly catalysts: Catalysts like p-toluenesulfonic acid (p-TSA) and ammonium (B1175870) acetate (B1210297) have been employed in greener synthetic routes to quinolines. bohrium.comtandfonline.com

Table 2: Green Synthetic Approaches for Quinoline Derivatives

Method Key Features Example Catalyst/Solvent Reference
Microwave-assisted Rapid, efficient, solvent-free options SiO₂-Pr-SO₃H tandfonline.com
One-pot multicomponent High atom economy, reduced waste p-TSA, Water tandfonline.com

Reaction Mechanisms and Intrinsic Reactivity of 2 Chloroquinolin 8 Ol

Mechanistic Studies of Substitutions on the Quinoline (B57606) Ring

Substitutions on the quinoline ring of 2-Chloroquinolin-8-ol (B1361850) are highly regioselective, guided by the inherent electronic nature of the heterocyclic system and the directing effects of the substituents.

The presence of the electronegative nitrogen atom in the pyridine (B92270) moiety of the quinoline ring withdraws electron density, making the C2 and C4 positions particularly susceptible to nucleophilic attack. stackexchange.com This is the basis for Nucleophilic Aromatic Substitution (SNAr), which is a primary reaction pathway for 2-chloroquinolines. wikipedia.org

The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

Addition of Nucleophile: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily broken in this state.

Elimination of Leaving Group: The aromaticity is restored by the departure of the chloride ion, yielding the substituted product.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. For attack at the C2 or C4 position, the negative charge in one of the resonance structures of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is why nucleophilic substitution is strongly favored at these positions over the C3 position. stackexchange.com The chlorine atom at C2 serves as an effective leaving group, facilitating this reaction with a variety of nucleophiles. semanticscholar.orgnih.gov Studies have shown that 2-chloroquinoline (B121035) exhibits higher reactivity towards certain nucleophiles, like methoxide (B1231860) ions, compared to 4-chloroquinoline. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C2 Position of Chloroquinolines

Nucleophile Reagent Example Product Type
Amines Primary/Secondary Amines (e.g., Aniline (B41778), Pyrrolidine) 2-Aminoquinoline derivatives
Alkoxides Sodium Methoxide (NaOMe) 2-Alkoxyquinoline derivatives
Thiols Sodium Thiopropiolate (PrSNa) 2-Thioetherquinoline derivatives
Azide Sodium Azide (NaN₃) 2-Azidoquinoline derivatives
Triazole 1,2,4-Triazole (B32235) 2-(1H-1,2,4-triazol-1-yl)quinoline

This table is illustrative of reactions common to the 2-chloroquinoline scaffold.

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the quinoline ring occurs preferentially on the more electron-rich benzene (B151609) ring (carbocyclic portion) at positions C5 and C8. uou.ac.innumberanalytics.com The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

In 2-Chloroquinolin-8-ol, the reactivity and regioselectivity of electrophilic substitution are governed by the combined influence of the deactivating chloro group at C2 and the strongly activating, ortho-, para-directing hydroxyl group at C8. nih.govrroij.com The powerful activating effect of the -OH group dominates, directing incoming electrophiles to the positions ortho (C7) and para (C5) to it. nih.gov

Common electrophilic substitution reactions for 8-hydroxyquinoline (B1678124) derivatives include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms at the C5 and C7 positions. nih.gov

Nitration: Treatment with nitric acid can lead to the introduction of a nitro group, typically at the C5 or C7 position, depending on the reaction conditions.

Formylation: Reactions such as the Reimer-Tiemann or Vilsmeier-Haack reaction can introduce a formyl group onto the electron-rich positions of the benzene ring. rroij.commdpi.com

The lone pair of electrons on the hydroxyl oxygen increases the electron density at the C5 and C7 positions, facilitating the attack by an electrophile and stabilizing the resulting cationic intermediate (arenium ion). mdpi.com

Reactivity Profile of the 8-Hydroxy Group

The 8-hydroxy group of 2-Chloroquinolin-8-ol exhibits reactivity characteristic of a phenol (B47542), while also engaging in a crucial interaction with the adjacent ring nitrogen. rroij.comresearchgate.net

Key reactions involving the 8-hydroxy group include:

Phenolic Acidity and Salt Formation: The hydroxyl proton is weakly acidic and can be removed by a base to form a phenoxide ion.

Ether and Ester Formation: The hydroxyl group can undergo O-alkylation to form ethers or O-acylation to form esters. researchgate.net

Electrophilic Substitution: As mentioned previously, it strongly activates the ring towards electrophilic attack at the C5 and C7 positions. nih.gov

Coupling Reactions: It can couple with diazonium salts to form azo compounds. rroij.comresearchgate.net

Rearrangements: The corresponding acetate (B1210297) ester can undergo a Fries rearrangement to yield an acetyl derivative. rroij.comresearchgate.net

A defining characteristic of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a wide array of metal ions. nih.govscispace.com The close proximity of the hydroxyl group and the pyridine nitrogen allows for the formation of stable five-membered chelate rings with metal ions. rroij.com In this process, the hydroxyl proton is displaced, and the metal ion coordinates to both the phenoxide oxygen and the pyridine nitrogen. scispace.com This chelating ability is fundamental to many of the applications of 8-hydroxyquinoline derivatives. rroij.comscispace.com

Table 2: Summary of Reactions Involving the 8-Hydroxy Group

Reaction Type Reagent(s) Product
Esterification Acyl Chloride / Anhydride 8-Acyloxyquinoline derivative
Etherification Alkyl Halide, Base 8-Alkoxyquinoline derivative
Azo Coupling Diazonium Salt 7-Arylazo-8-hydroxyquinoline derivative
Metal Chelation Metal Salt (e.g., ZnCl₂, AlCl₃) Metal-quinolate complex rroij.comresearchgate.net
Reimer-Tiemann Reaction Chloroform, NaOH Formyl derivative (e.g., 7-formyl) rroij.com

Influence of Halogen Substituents on Quinoline Reactivity

The chlorine atom at the C2 position has a profound influence on the reactivity of the quinoline ring. Its effects are twofold, stemming from its inductive and resonance properties.

Inductive Effect: Chlorine is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the entire quinoline ring system towards electrophilic attack. numberanalytics.com However, this same effect makes the carbon atom to which it is attached (C2) highly electron-deficient and thus activates it for nucleophilic aromatic substitution.

Resonance Effect: Chlorine has lone pairs of electrons that can be donated to the aromatic ring via resonance (+R). This effect is generally weaker than its inductive effect.

In the context of nucleophilic aromatic substitution (SNAr) , the reactivity of the leaving group follows the order F > Cl > Br > I. masterorganicchemistry.com This is contrary to C-X bond strength and is because the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine is most effective at stabilizing the developing negative charge in the Meisenheimer intermediate, thus lowering the activation energy of the reaction. masterorganicchemistry.com

In electrophilic aromatic substitution (SEAr) , all halogens are deactivating due to their strong -I effect, which outweighs their +R effect. They are, however, ortho-, para-directing because their resonance effect can help stabilize the positive charge in the arenium ion intermediate when the attack occurs at these positions. In 2-Chloroquinolin-8-ol, the directing effect of the -OH group is dominant.

The position of the halogen substituent is critical. A halogen at C2 or C4 strongly activates the ring for SNAr at that position, while a halogen on the benzene ring (e.g., C5 or C7) is significantly less prone to nucleophilic displacement unless strongly activated by other electron-withdrawing groups. researchgate.net

Oxidation and Reduction Pathways of 2-Chloroquinolin-8-ol

2-Chloroquinolin-8-ol can undergo oxidation and reduction at several sites, including the hydroxyl group and the quinoline ring system.

Oxidation:

The phenolic hydroxyl group at C8 can be oxidized to a ketone, potentially leading to the formation of a quinolin-8-one derivative.

Strong oxidizing agents, such as potassium permanganate, can lead to the oxidative cleavage of the benzene portion of the quinoline ring, yielding pyridine-dicarboxylic acid derivatives.

Electrochemical studies on related 8-hydroxyquinoline derivatives show that the hydroxyl group is the electroactive site for oxidation. mdpi.com The oxidation potentials are influenced by the nature and position of other substituents on the ring. mdpi.comresearchgate.net

Reduction:

The quinoline ring can be selectively reduced. Catalytic hydrogenation (e.g., using H₂/Pd-C) or reduction with agents like sodium borohydride (B1222165) can reduce the pyridine ring to form dihydroquinoline or tetrahydroquinoline derivatives.

The chlorine atom at the C2 position can be removed via hydrodehalogenation, a reductive process often catalyzed by palladium. mdpi.com

Electrochemical measurements on related quinoline compounds show that they can undergo reduction, with the reduction potentials being sensitive to the electronic properties of the substituents. mdpi.com

Coordination Chemistry of 2 Chloroquinolin 8 Ol with Metal Ions, with Emphasis on Zinc

Principles of Ligand Design Utilizing 2-Chloroquinolin-8-ol (B1361850)

The design of ligands is a critical aspect of coordination chemistry, aiming to create molecules with specific metal-binding properties. 8-Hydroxyquinoline (B1678124) (also known as oxine) is a privileged scaffold in ligand design due to its ability to form stable five-membered chelate rings with metal ions through its heterocyclic nitrogen and phenolate (B1203915) oxygen atoms. a2bchem.com This chelation is a powerful design principle, as the formation of such rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. f-cdn.com

2-Chloroquinolin-8-ol builds upon this foundational design. It functions as a bidentate ligand, where the deprotonated hydroxyl group and the quinoline (B57606) nitrogen atom act as the donor sites. The introduction of a chloro-substituent at the 2-position of the quinoline ring is a key design modification. This electron-withdrawing group influences the electron density of the aromatic system, affecting the basicity of the nitrogen atom and the acidity of the hydroxyl group. These modifications can fine-tune the stability and reactivity of the metal complexes. The ability of 2-Chloroquinolin-8-ol to form stable metal chelates is central to its use as a ligand and is implicated in its biological activities. biosynth.com Studies on various 2-substituted-8-quinolinols confirm their capacity to form stable 2:1 ligand-to-metal complexes with a range of divalent metal ions. researchgate.net

Synthesis and Structural Characterization of 2-Chloroquinolin-8-ol-Zinc(II) Complexes

The synthesis of zinc(II) complexes with 8-hydroxyquinoline derivatives is typically achieved through a straightforward reaction. Generally, a solution of the ligand in a suitable solvent, such as ethanol (B145695), is treated with a zinc salt (e.g., zinc chloride or zinc acetate). The complex then precipitates from the solution and can be isolated by filtration. For instance, Bis(8-hydroxyquinoline) zinc (ZnQ2) has been synthesized using a simple chemical precipitation method at room temperature. researchgate.net While a specific documented synthesis for the simple bis(2-chloroquinolin-8-olato)zinc(II) complex is not detailed in the available literature, its preparation is reported according to established methods. researchgate.net

Determination of Coordination Modes and Geometries

The coordination mode of 2-Chloroquinolin-8-ol to a metal center is primarily as a bidentate, monoanionic ligand. The deprotonation of the C8-hydroxyl group creates an anionic oxygen donor, which, along with the neutral quinoline nitrogen donor, binds to the metal ion to form a stable five-membered chelate ring.

The geometry of zinc(II) complexes can be flexible, commonly adopting four-, five-, or six-coordinate geometries. acs.org In the structurally characterized dinuclear zinc(II) complex containing a 5-chloroquinolin-8-olato unit, one of the zinc atoms (Zn1) is four-coordinate and adopts a distorted tetrahedral geometry. nih.goviucr.org This tetrahedral coordination is formed by the N and O atoms of the chloroquinolin-8-olato ligand and two chloride ions. nih.goviucr.org The other zinc atom in this dinuclear structure exhibits a five-coordinate, distorted trigonal-bipyramidal geometry. nih.gov This demonstrates that even with steric hindrance from other parts of a larger ligand, the chloro-substituted quinolin-8-ol moiety maintains its classic bidentate chelation mode and can support common coordination geometries like tetrahedral for the Zn(II) ion.

Stoichiometry and Solution Equilibria of Zinc Complexes

The stoichiometry of metal-ligand complexes is a fundamental characteristic. For 8-hydroxyquinoline derivatives, the stoichiometry is often dependent on the metal-to-ligand ratio in the solution. nih.gov In the presence of excess ligand, a 1:2 metal-to-ligand complex (ML2) is typically formed, whereas a 1:1 (ML) stoichiometry may prevail when the metal ion is in excess. nih.gov Studies on 2-substituted-8-quinolinols have shown that they generally form complexes with a 2:1 ligand-to-metal ratio. researchgate.net

In solution, the formation of metal complexes is an equilibrium process. csus.edu For a system containing Zn(II) and 2-Chloroquinolin-8-ol (HL), the following stepwise equilibria can be considered:

Zn²⁺ + L⁻ ⇌ [ZnL]⁺

[ZnL]⁺ + L⁻ ⇌ [ZnL₂]

Stability and Formation Constants of 2-Chloroquinolin-8-ol-Metal Complexes

The thermodynamic stability of a complex in solution is quantified by its stability constant (or formation constant), with larger values indicating a stronger metal-ligand interaction and a more stable complex. scispace.comvpscience.org The stability of metal complexes with 2-substituted-8-quinolinols has been investigated, revealing a consistent trend in stability that follows the Irving-Williams series. researchgate.netnih.gov This series predicts the relative stabilities of complexes of high-spin, divalent metal ions of the first transition series.

For a series of 2-substituted-8-quinolinol complexes, the order of the formation constants (log kf) was determined to be Cu > Zn > Ni > Co > Cd. researchgate.net This highlights that zinc forms a relatively stable complex with this class of ligands. A study on a related ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) found the formation constant (K) for its Zn(II) complex to be 2.3 × 10⁶ (log K = 6.36). nih.govresearchgate.net

The table below summarizes the stability constant order for metal complexes with 2-substituted-8-quinolinols.

Table 1: Stability Order of Metal Complexes with 2-Substituted-8-Quinolinols. researchgate.net
Metal IonRelative Stability
Cu(II)Most Stable
Zn(II)High Stability
Ni(II)Intermediate Stability
Co(II)Intermediate Stability
Cd(II)Least Stable

Thermodynamic and Kinetic Aspects of Metal-Ligand Interactions

The formation of a metal complex is governed by thermodynamic and kinetic principles. Thermodynamic stability relates to the difference in energy between the reactants (metal ion and ligand) and the products (the complex), as described by the Gibbs free energy change (ΔG). scribd.com Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions and is described as either labile (fast exchange) or inert (slow exchange). vpscience.org

The high stability of chelated complexes like those formed by 2-Chloroquinolin-8-ol is largely due to the chelate effect. This effect is entropically driven; the reaction of a hydrated metal ion with a bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a favorable positive entropy change (ΔS). f-cdn.com Studies of related zinc complexes have confirmed that complex formation is an entropically favored process. researchgate.net Furthermore, the interactions are often spontaneous (negative ΔG) and exothermic (negative ΔH), indicating the formation of strong metal-ligand bonds. nih.gov

The factors influencing the stability of these complexes include:

Properties of the Metal Ion: The charge-to-radius ratio of the metal ion is crucial. Higher charge density generally leads to more stable complexes. vpscience.org

Properties of the Ligand: The basicity of the ligand's donor atoms is a key factor. More basic ligands tend to form more stable complexes. The chloro-substituent on 2-Chloroquinolin-8-ol modifies the basicity of the donor atoms compared to the unsubstituted 8-hydroxyquinoline. scribd.com

Exploration of Other Transition Metal Complexes of 2-Chloroquinolin-8-ol (e.g., Co, Cd, Ag)

While the focus is on zinc, 2-Chloroquinolin-8-ol and its isomers form complexes with a wide array of other transition metals.

Cobalt (Co): Cobalt(II) complexes with ligands derived from 2-chloroquinoline (B121035) have been synthesized and characterized. nih.govacs.org For derivatives of 5-chloroquinolin-8-ol, cobalt complexes have been prepared by reacting the ligand with cobalt salts in an ethanol solvent. researchgate.net The stability of the Co(II) complex with 2-substituted-8-quinolinols is noted to be lower than that of the corresponding Ni(II), Zn(II), and Cu(II) complexes. researchgate.net

Cadmium (Cd): Cadmium(II) also forms complexes with chloro-substituted 8-hydroxyquinolines. researchgate.net A dinuclear cadmium(II) complex with a related dihydroxyquinoline ligand has been structurally characterized, revealing a six-coordinate cadmium center with a distorted pentagonal pyramidal geometry. researchgate.net The stability of the Cd(II) complex with 2-substituted-8-quinolinols is the lowest among the divalent transition metals tested. researchgate.net

Silver (Ag): Silver(I) complexes with 5-chloroquinolin-8-ol have been synthesized and characterized. colab.ws In a silver(I) complex with the related drug chloroquine, the silver ion was found to be di-coordinated through the quinoline nitrogen and an aliphatic nitrogen from the side chain. researchgate.net Research comparing silver(I) and zinc(II) complexes has often shown that the silver(I) complexes can be more effective in certain biological applications. nih.gov

Catalytic Applications of 2 Chloroquinolin 8 Ol and Its Metal Complexes Non Biological

Homogeneous Catalysis Employing 2-Chloroquinolin-8-ol (B1361850) as Ligand

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. libretexts.org Complexes of 2-Chloroquinolin-8-ol are soluble in many organic solvents, making them suitable for such applications. libretexts.org The catalytic cycle in these systems generally involves the coordination of reactants to the metal center, a series of elementary steps like oxidative addition and reductive elimination, and finally, the dissociation of the product. libretexts.org

The 2-chloro-substituted quinoline (B57606) core is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. escholarship.org

Research has demonstrated the efficacy of chromium catalysis for the cross-coupling of 2-chloroquinolines with alkylmagnesium reagents. In a notable study, 2-chloroquinoline (B121035) was coupled with various primary and secondary alkyl Grignard reagents in the presence of a CrCl₃•3THF catalyst. uni-muenchen.de The reactions proceeded rapidly at room temperature, achieving high yields of the corresponding 2-alkylated quinolines with catalyst loadings as low as 0.5 mol%. uni-muenchen.de This method was also successfully applied to substituted 2-chloroquinolines, including 2-chloro-4-methylquinoline (B123181) and 2,6-dichloroquinoline, with the latter undergoing regioselective coupling at the 2-position. uni-muenchen.de

Additionally, 2-chloroquinolines are effective substrates in copper-free Sonogashira couplings with terminal alkynes to produce 2-alkynylquinolines, which are versatile intermediates for synthesizing more complex heterocyclic systems. chim.it

Table 1: Chromium-Catalyzed Cross-Coupling of 2-Chloroquinolines with Grignard Reagents Data sourced from Riedel, R., & Giri, R. (2019). uni-muenchen.de

Quinoline Substrate Grignard Reagent Product Yield (%)
2-Chloroquinoline Phenylethylmagnesium bromide 2-(Phenylethyl)quinoline 91
2-Chloroquinoline n-Hexylmagnesium bromide 2-(n-Hexyl)quinoline 79
2-Chloroquinoline Cyclohexylmagnesium chloride 2-(Cyclohexyl)quinoline 65
2-Chloro-4-methylquinoline Phenylethylmagnesium bromide 4-Methyl-2-(phenylethyl)quinoline 82
2-Chloro-4-methylquinoline n-Hexylmagnesium bromide 2-(n-Hexyl)-4-methylquinoline 71
2,6-Dichloroquinoline Phenylethylmagnesium bromide 6-Chloro-2-(phenylethyl)quinoline 84
2,6-Dichloroquinoline n-Hexylmagnesium bromide 6-Chloro-2-(n-hexyl)quinoline 75

Metal complexes derived from quinoline ligands are known to participate in redox catalysis. For instance, cobalt phthalocyanine (B1677752) complexes functionalized with 5-chloroquinolin-8-yloxy groups have demonstrated redox activity, suggesting that the quinoline moiety can play a role in stabilizing charge transfer within the complex. This points to the potential of 2-Chloroquinolin-8-ol metal complexes to act as catalysts in oxidation and reduction reactions.

The field of photoredox catalysis, which uses light to drive chemical reactions via single-electron transfer processes, offers a modern and environmentally friendly approach. ethz.ch While specific studies on 2-Chloroquinolin-8-ol in this context are limited, the general principles suggest its complexes, particularly with metals like iridium or ruthenium, could function as photosensitizers. ethz.chnih.gov These photocatalysts can be activated by visible light to initiate redox cycles, enabling transformations such as the reduction of electron-poor alkenes or oxidative cyclizations. ethz.ch

Transition metal complexes with quinoline-based ligands have shown promise as catalysts for olefin oligomerization and polymerization. researchgate.net While research on the specific 2-chloro derivative is emerging, studies on the closely related bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex provide significant insight. researchgate.netresearchgate.net When activated with modified methylaluminoxane (B55162) (MMAO-12), this cobalt(II) complex catalyzes the oligomerization of monomers like norbornene and 2-chloro-2-propen-1-ol (B1199897) at room temperature and atmospheric pressure. researchgate.netresearchgate.net

The catalyst exhibits moderate activity for norbornene oligomerization and lower activity for 2-chloro-2-propen-1-ol oligomerization. researchgate.net This activity is part of a broader trend where complexes of transition metals such as Fe(II), Cr(III), and Zr(II) containing pyridine (B92270) or quinoline ligands are effective catalysts for ethylene (B1197577) and propylene (B89431) polymerizations. researchgate.netdntb.gov.ua The initiation step in these catalytic processes typically involves the generation of an unsaturated transition metal alkyl species, which serves as the active center for polymerization. uc.edu

Table 2: Catalytic Activity of Bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) in Oligomerization Data sourced from Drzeżdżon, J., et al. (2020). researchgate.net

Monomer Catalyst System Catalytic Activity Product
Norbornene Co(II) complex + MMAO-12 41.50 g mmol⁻¹ h⁻¹ bar⁻¹ Oligomers
2-Chloro-2-propen-1-ol Co(II) complex + MMAO-12 4.35 g mmol⁻¹ h⁻¹ bar⁻¹ Oligomers (3-5 mers)

Heterogeneous Catalysis and Supported Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including robustness and ease of separation and recycling. baranlab.org 2-Chloroquinolin-8-ol and its metal complexes can be immobilized on solid supports to create effective heterogeneous catalysts.

Common support materials include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as clays (B1170129) like montmorillonite. researchgate.netmdpi.com For example, silica-supported silver (Ag/SiO₂) catalysts have been used for the synthesis of purine (B94841) derivatives. mdpi.com The immobilization of a homogeneous catalyst onto a support can be achieved through various methods, including covalent attachment or deposition. nih.gov

Hypercrosslinked polystyrene (HPS) is another promising support material, characterized by high surface area, controlled porosity, and excellent stability. nih.gov Metal nanoparticles stabilized within an HPS matrix have been shown to be effective catalysts for various transformations. nih.gov The porous structure is crucial for both the formation of the catalytic nanoparticles and the efficient mass transfer of reactants to the active sites. nih.gov While specific examples using 2-Chloroquinolin-8-ol are not yet widespread, the principles of catalyst heterogenization are directly applicable. For instance, iridium complexes have been attached to metal oxide surfaces to create robust and reusable photoredox catalysts. nih.gov

Asymmetric Catalysis with Chiral Derivatives of 2-Chloroquinolin-8-ol

Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is a critical field in modern chemistry. ru.nl Chiral ligands derived from the quinoline framework are widely used for this purpose. researchgate.net

A significant breakthrough involves the use of 2-chloroquinoline as a starting material in a chemoenzymatic route to produce chiral ligands. researchgate.net Toluene dioxygenase (TDO) catalyzes the cis-dihydroxylation of 2-chloroquinoline, yielding a chiral cis-diol metabolite. researchgate.net This enantiopure intermediate is then converted into chiral 2,2'-bipyridines and their corresponding N-oxides. researchgate.net These novel chiral ligands have proven effective in several metal-catalyzed asymmetric reactions, including:

Asymmetric Oxidation: Achieving up to 97% enantiomeric excess (ee). researchgate.net

Asymmetric Cyclopropanation: Yielding products with up to 95% ee. researchgate.net

Asymmetric Aminolysis of Epoxides: Resulting in up to 84% ee. researchgate.net

Asymmetric Allylation of Aldehydes: Producing up to 86% ee. researchgate.net

Furthermore, chiral diamine ligands in combination with ruthenium and iridium complexes have been successfully employed for the highly enantioselective asymmetric hydrogenation of a wide range of quinoline derivatives. dicp.ac.cn

Zinc(II)-Catalyzed Reactions with Quinoline Derivatives

Zinc(II) salts, being inexpensive and relatively non-toxic, are attractive catalysts for organic synthesis. Zinc(II) has been shown to effectively catalyze a variety of reactions involving quinoline derivatives.

C-H Activation: A novel zinc(II)-catalyzed aromatic C-H activation has been developed for the direct dinitration of quinoline derivatives. acs.org This method provides an environmentally friendly strategy to access synthetically useful nitroquinolines. acs.org

Synthesis of Substituted Quinolines: Zinc(II) triflate (Zn(OTf)₂) is a robust catalyst for the three-component coupling of alkynes, amines, and aldehydes to form aryl- or alkyl-substituted quinolines. researchgate.netrsc.org This process is highly efficient and can be performed under solvent-free conditions without the need for a co-catalyst or inert atmosphere. researchgate.net

Photochemical Isomerization: In a green chemistry approach, the light-induced isomerization of quinoline-N-oxides to 2-quinolinones is smoothly catalyzed by zinc. rsc.org This photochemical reaction proceeds with 100% atom economy via an intramolecular hydrogen and oxygen transfer. rsc.org

Synthesis of Bridged Quinolines: The reaction of ethenetricarboxylates with 2-(trimethylsilylethynyl)anilines in the presence of Zn(OTf)₂ yields bridged quinoline derivatives in good yields. acs.org These bridged structures can then be thermally converted into indole (B1671886) derivatives. acs.org

Table 3: Examples of Zinc(II)-Catalyzed Reactions with Quinoline Derivatives

Reaction Type Catalyst Substrates Product Type Reference
C-H Activation (Dinitration) Zinc(II) sulfate Quinoline derivatives Nitroquinolines acs.org
Three-Component Coupling Zinc(II) triflate Alkynes, Amines, Aldehydes Substituted Quinolines researchgate.netrsc.org
Photochemical Isomerization Zinc Quinoline-N-oxides 2-Quinolinones rsc.org
Cyclization Zinc(II) triflate Ethenetricarboxylates, 2-Ethynylanilines Bridged Quinolines acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloroquinolin 8 Ol and Its Complexes

The comprehensive characterization of 2-Chloroquinolin-8-ol (B1361850) and its metal complexes, particularly with zinc, is crucial for understanding their structure-property relationships. A suite of advanced spectroscopic and analytical techniques is employed to elucidate their molecular structure, bonding, electronic properties, and stability.

Computational and Theoretical Chemistry Studies of 2 Chloroquinolin 8 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. Studies on quinoline (B57606) derivatives frequently employ DFT to understand their geometry, vibrational modes, and electronic characteristics.

Following geometry optimization, vibrational frequency analysis is typically performed. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govnih.gov Theoretical vibrational frequencies are often scaled to better match experimental data, accounting for anharmonicity and basis set limitations. nih.gov For example, in the analysis of 2-chloroquinoline-3-carboxaldehyde, the calculated vibrational frequencies were scaled by a factor of 0.961. nih.gov The assignments of vibrational modes are aided by tools like Potential Energy Distribution (PED) analysis. nih.gov

Table 1: Illustrative Optimized Bond Parameters of a Quinoline Derivative (2-chloroquinoline-3-carboxaldehyde) using DFT nih.gov

ParameterBondCalculated Value (Å or °)
Bond LengthC2-Cl1.745
C3-C101.465
C10=O111.213
Bond AngleCl-C2-N1115.5
N1-C2-C3123.5
C2-C3-C4118.8

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

DFT calculations are widely used to determine the energies of HOMO and LUMO and to visualize their spatial distribution. nih.govrjptonline.org For quinoline itself, the HOMO-LUMO energy gap has been calculated to be -4.83 eV. nih.gov In a study on (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the HOMO was found to be primarily localized on the indeno-furanone moiety, while the LUMO was distributed over the quinoline part, indicating a potential for intramolecular charge transfer upon electronic excitation. rjptonline.org This separation of frontier orbitals is a common feature in extended π-systems and is critical for understanding their photophysical properties.

The HOMO-LUMO gap also allows for the calculation of various quantum chemical parameters that describe a molecule's reactivity, such as chemical hardness (η), chemical potential (µ), and global electrophilicity index (ω). researchgate.netajchem-a.com

Table 2: Calculated Electronic Properties of Quinoline using DFT nih.gov

PropertyValue (eV)
HOMO Energy-6.646
LUMO Energy-1.816
HOMO-LUMO Energy Gap4.83

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, play a critical role in determining the three-dimensional structure and intermolecular recognition of molecules. nih.govchemtools.org The NCI index, based on the electron density (ρ) and its reduced density gradient (s), is a powerful computational tool for visualizing and characterizing these weak interactions in real space. nih.govmdpi.com

NCI analysis generates 3D plots where isosurfaces represent different types of non-covalent interactions, color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian. youtube.com Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. youtube.com While a specific NCI analysis for 2-chloroquinolin-8-ol (B1361850) is not available in the provided search results, this technique is broadly applicable. For instance, it can be used to study intermolecular interactions in crystal packing or the binding of a ligand to a protein active site. nih.govmdpi.com The method can be applied to both single structures and fluctuating environments, such as those sampled from molecular dynamics simulations, through an averaged NCI (aNCI) approach. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for understanding conformational changes, solvation effects, and the stability of intermolecular complexes. researchgate.net

For systems involving 8-hydroxyquinoline (B1678124) derivatives, MD simulations have been employed to study their interactions and stability in biological environments. A spectroscopic and computational study of 5-chloro-8-hydroxyquinoline (B194070) included MD simulations to investigate its reactive properties. dntb.gov.ua In another study, the coordination properties of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) with Zn(II) in aqueous solution were analyzed using ab initio MD simulations, which highlighted the importance of explicit solvent molecules in determining the coordination geometry. nih.gov These simulations can reveal the dynamic nature of hydrogen bonds and other non-covalent interactions with solvent molecules, which is crucial for understanding the behavior of these compounds in solution. researchgate.net Radial distribution functions can be calculated from MD trajectories to identify atoms that have pronounced interactions with water molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical and biological properties of compounds based on their molecular structure. elsevierpure.comnih.gov QSPR models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest. nih.gov These descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its topology, geometry, and electronic properties. nih.gov

For 8-hydroxyquinoline derivatives, QSPR studies have been conducted to predict their biological activities. In one study, the antiplaque activity of fourteen 5-substituted 8-hydroxyquinolines was correlated with hydrophobic (log P), electronic (pKa), and steric (molar refractivity) parameters. nih.gov The resulting model showed that smaller, lipophilic, and electron-withdrawing substituents at the 5-position enhanced activity. nih.gov For example, the 5-chloro derivative was found to be as active as the parent 8-hydroxyquinoline. nih.gov Another QSAR study on 24 substituted 8-hydroxyquinoline derivatives identified descriptors such as the partition coefficient (logP), HOMO and LUMO energies, and total energy as significant for predicting their activity. nih.gov These models are valuable for guiding the design of new derivatives with desired properties, reducing the need for extensive experimental synthesis and testing. elsevierpure.comnih.gov

Table 3: Parameters Used in QSPR Models for 8-Hydroxyquinoline Derivatives nih.govnih.gov

Parameter TypeSpecific Descriptors
Hydrophobiclog P
ElectronicpKa, HOMO/LUMO energies
StericMolar Refractivity (MR)
ThermodynamicTotal Energy (E), Gibbs Free Energy (G)
TopologicalWiener Index, Balaban Index

Reaction Pathway and Transition State Elucidation via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. These studies can provide a detailed understanding of how a chemical transformation occurs, complementing experimental investigations of reaction kinetics and outcomes.

The synthesis of the quinoline core, the structural backbone of 2-chloroquinolin-8-ol, can be achieved through various established methods, such as the Skraup, Friedländer, or Combes syntheses. rroij.comscispace.com Computational chemistry can be used to explore the potential energy surfaces of these reactions, identifying the most favorable pathways. For example, a plausible reaction pathway for the formation of quinoline via oxidative dehydrogenation catalyzed by a copper-organic framework has been proposed based on mechanistic studies. chemtools.org

Materials Science Applications of 2 Chloroquinolin 8 Ol Non Biological Focus

Development of Organic Light-Emitting Diode (OLED) Components based on 2-Chloroquinolin-8-ol-Zinc Complexes

The parent zinc complex, bis(8-quinolinolato)zinc(II) (Znq₂), is a foundational material in the field of Organic Light-Emitting Diodes (OLEDs). nbinno.com It is recognized for its high electroluminescence, good electron transport properties, and thermal stability, making it a versatile component in OLED device architecture. nbinno.com Znq₂ and its derivatives are frequently used as host or guest materials in the emissive layer, as well as in electron transport layers, contributing to device efficiency and color purity. nbinno.comchemicalbook.com

The introduction of substituents onto the 8-quinolinol ligand is a common strategy to modify the emission color, quantum yield, and charge-carrier mobility of the resulting zinc complex. For instance, complexes based on 2-methyl-8-quinolinol have been successfully used as dopants to achieve green electroluminescence in OLEDs. ijcce.ac.ir Devices fabricated with these complexes have shown emission wavelengths at 517 nm and 539 nm. ijcce.ac.ir Similarly, attaching a styryl group to the 8-hydroxyquinoline (B1678124) framework has been shown to produce strong yellow electroluminescent emissions. acs.org

The substitution of a chlorine atom at the 2-position of the quinoline (B57606) ring in 2-Chloroquinolin-8-ol (B1361850) is expected to influence the complex's properties in several ways:

Inductive Effect: The electron-withdrawing nature of chlorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the zinc complex. This modification can improve charge injection and transport balance within the OLED device, potentially leading to lower turn-on voltages and higher efficiencies.

Intermolecular Interactions: The presence of the chlorine atom can introduce additional intermolecular interactions (e.g., C-Cl···π), which can affect the solid-state packing of the complex. nih.gov This, in turn, influences film morphology and the photoluminescent properties of the material in its solid state, which are critical for device performance.

Photophysical Properties: Halogen substitution can also lead to a "heavy-atom effect," which may enhance spin-orbit coupling and influence the ratio of singlet to triplet excitons, although this effect is generally more pronounced with heavier halogens like bromine or iodine.

While detailed experimental data on OLEDs specifically employing the bis(2-chloro-8-quinolinolato)zinc complex is not extensively reported in the literature, the known effects of halogenation on related organic semiconductors suggest its potential as a material for tuning the optoelectronic characteristics of OLEDs.

Table 1: Electroluminescence Properties of Selected Zinc 8-Hydroxyquinoline Derivative Complexes in OLEDs

Zinc Complex DerivativeRole in OLEDEmission ColorPeak Emission Wavelength (nm)
bis(2-methyl-8-quinolinolato)zinc(II)DopantGreen517 / 539
bis(2-styryl-8-quinolinolato)zinc(II)EmitterYellow~580 - 590
bis(8-quinolinolato)zinc(II) (Znq₂)Emitter/ETLGreen~520

Note: This table presents data for related derivatives to illustrate the effect of substitution on the parent Znq₂ complex. Data for the specific 2-chloro derivative is not available in the cited sources.

Incorporation into Polymeric and Supramolecular Materials

The 2-Chloroquinolin-8-ol zinc complex can serve as a building block for more complex polymeric and supramolecular structures. This incorporation aims to combine the desirable photoluminescent or electronic properties of the metal complex with the processability and structural diversity of polymers and supramolecular assemblies.

Polymeric Materials: Metalloquinolate-containing polymers can be synthesized by incorporating the complex into a polymer backbone, either as a pendant side group or as part of the main chain. For example, 8-hydroxyquinoline-functionalized polystyrene has been used to create polymeric metalloquinolates, including a Znq₂ derivative (ZnQ₂-PS). researchgate.net These materials exhibit blue-green luminescence, with emission peaks that are slightly red-shifted in solid films compared to solutions, demonstrating the influence of the polymer matrix on the photophysical properties. researchgate.net The incorporation of a 2-chloro-8-quinolinolate zinc moiety into a polymer could yield materials with tailored luminescent properties and enhanced thermal stability for applications in flexible displays or solid-state lighting.

Supramolecular Materials: Supramolecular chemistry offers a route to self-assemble molecules into ordered, functional architectures through non-covalent interactions. 8-hydroxyquinoline derivatives are effective ligands for constructing such assemblies due to their ability to form stable metal complexes and engage in interactions like π-π stacking and hydrogen bonding. nih.gov Studies on related 2-substituted 8-hydroxyquinolinate complexes have shown the formation of 3D supramolecular architectures driven by a variety of non-covalent forces, including C-H···π, C-H···O, and C-Cl···π interactions. nih.govnih.gov The presence of the chlorine atom on the 2-Chloroquinolin-8-ol ligand is particularly suited for directing supramolecular self-assembly, potentially leading to novel crystalline materials with unique photophysical or host-guest properties.

Design of Metal-Organic Frameworks (MOFs) utilizing 2-Chloroquinolin-8-ol as a Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic ligands (linkers). While 2-Chloroquinolin-8-ol, acting as a bidentate chelating ligand, is not a typical linker for forming extended, porous frameworks (which usually require multitopic linkers like dicarboxylates), it can be incorporated into MOF structures in several ways:

As a Functional Ligand: Quinoline-based ligands can be used to build robust MOFs. For example, a 3D luminescent zinc-MOF has been synthesized using quinoline-2,6-dicarboxylic acid as the linker. nih.gov This demonstrates the compatibility of the quinoline moiety within MOF structures.

Post-Synthetic Modification: A pre-existing MOF with reactive sites could potentially be functionalized with 2-Chloroquinolin-8-ol. This would impart the photophysical or chemical properties of the resulting zinc complex onto the porous framework.

As a Co-ligand or Modulator: In some cases, monofunctional or chelating ligands can be used as modulators during MOF synthesis to control crystal growth, or as co-ligands to introduce specific functionalities. The zinc complex of 2-Chloroquinolin-8-ol could potentially play such a role.

The synthesis of a zinc(II)2-(quinolin-8-yl)benzoate dehydrate metal-organic framework highlights that quinoline derivatives can be part of the linker structure, resulting in materials with interesting luminescence properties for potential optoelectronic applications. researchgate.net Although no specific MOFs using 2-Chloroquinolin-8-ol as the primary linker with zinc are currently documented, the functionalization of Zn-MOFs with quinoline-based moieties remains a viable strategy for creating materials for sensing or catalysis. nih.govmdpi.com

Application in Sensors and Optoelectronic Devices

The intrinsic fluorescence of 8-hydroxyquinoline and its derivatives, which is often enhanced upon complexation with metal ions like Zn²⁺, makes them excellent candidates for chemical sensors. rroij.com The zinc complex of 2-Chloroquinolin-8-ol is poised for applications in this area due to the established sensing capabilities of the broader quinoline family.

Fluorescent Sensors: Quinoline derivatives are widely employed as fluorescent probes for the detection of various metal ions. nih.gov The complexation of Zn²⁺ with 8-hydroxyquinoline-based ligands typically leads to a significant increase in fluorescence intensity due to chelation-enhanced fluorescence (CHEF), resulting from increased molecular rigidity and prevention of photoinduced proton transfer. rroij.comscirp.org The electronic modifications introduced by the 2-chloro substituent could modulate the sensor's selectivity and sensitivity. For instance, the closely related 5-chloro-8-hydroxyquinoline (B194070) forms a stable complex with zinc, Zn(cloxyquin)₂, demonstrating the strong chelating ability of chloro-substituted quinolinols. rsc.org This suggests that a zinc complex of 2-Chloroquinolin-8-ol could be developed as a highly sensitive fluorescent sensor.

Optoelectronic Devices: Beyond OLEDs, zinc quinolate complexes are investigated for broader optoelectronic applications. mdpi.com The combination of a zinc 8-hydroxyquinoline complex with an electron acceptor like tetracyanoquinodimethane (TCNQ) can create a photoactive layer for use in devices such as photodiodes. mdpi.com The electrical behavior of such layers is sensitive to light, making them suitable for photosensing applications. Theoretical studies on ruthenium complexes of 2-chloro-8-quinolinol have been conducted to understand their electronic and spectral properties, indicating an interest in the fundamental characteristics of this specific ligand for potential use in functional molecular devices. researchgate.net The zinc complex would likely possess favorable charge transport properties, making it a candidate for use as an n-channel material in organic field-effect transistors (OFETs) or as a component in photodetectors.

Emerging Research Directions and Future Perspectives in 2 Chloroquinolin 8 Ol Chemistry

Innovations in Sustainable Synthesis and Catalysis

The future of 2-Chloroquinolin-8-ol (B1361850) synthesis is intrinsically linked to the development of green and sustainable chemical processes. Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions and toxic reagents. researchgate.net The paradigm is shifting towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign catalysts and solvents. mdpi.com

Recent advancements in the synthesis of the broader quinoline family highlight promising avenues. The use of heterogeneous catalysts, such as zeolites and metal-organic frameworks, offers advantages like easy separation and reusability, contributing to more sustainable processes. arabjchem.org For instance, zeolite-based catalysts have been successfully employed in the gas-phase synthesis of quinolines from aniline (B41778) and various alcohols. arabjchem.org Furthermore, nanocatalysts are gaining traction for their high efficiency in quinoline synthesis under greener conditions, often using solvents like water or ethanol (B145695). nih.gov

Innovations in catalysis for quinoline synthesis include:

Transition-Metal Catalysis : Catalysts based on copper, cobalt, and ruthenium have shown high efficiency in constructing the quinoline scaffold through oxidative annulation and C-H bond activation strategies. nih.gov

Microwave and Ultrasound-Assisted Synthesis : These non-conventional energy sources can significantly accelerate reaction times and improve yields, often under solvent-free conditions, representing a key direction for sustainable chemistry. rsc.org

Ionic Liquids : Utilized as both catalysts and green solvents, ionic liquids can enhance the efficiency of classical reactions like the Friedländer synthesis, offering benefits such as catalyst recyclability. researchgate.net

The application of these modern techniques to the specific synthesis of 2-Chloroquinolin-8-ol from precursors like 2-aminophenol derivatives presents a significant area for future research, aiming to develop efficient, one-pot, and eco-friendly production routes.

Exploration of Novel Derivatization Strategies

The 2-Chloroquinolin-8-ol scaffold possesses two primary reactive sites for derivatization: the nucleophilic substitution-prone C2-chloro group and the phenolic C8-hydroxyl group. Future research is focused on leveraging these sites to create diverse molecular libraries with tailored properties.

Reactions at the C2-Position: The chlorine atom at the C2 position is a versatile handle for introducing new functionalities. It is susceptible to nucleophilic substitution by various oxygen, nitrogen, and sulfur nucleophiles. bepls.com This allows for the synthesis of a wide array of derivatives. A particularly powerful and emerging strategy is the use of palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction enables the formation of C-C bonds by coupling the chloroquinoline with boronic acids. While the reactivity of 2-chloroquinolines can be challenging compared to other chloro-N-heterocycles, the development of specialized ligands like sterically hindered phosphines (e.g., PCy₃, P(tBu)₃) and N-heterocyclic carbenes (NHCs) has enabled successful couplings. mdpi.complos.orgnih.govresearchgate.net This strategy opens the door to novel 2-aryl-8-hydroxyquinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr) : The C2-chloro group can be displaced by amines, thiols, and alkoxides to generate 2-amino, 2-thio, and 2-alkoxy quinoline derivatives, respectively. mdpi.comdergipark.org.tr Studies on related chloroquinolines show that these reactions can be facilitated under various conditions, providing access to compounds with diverse functional groups. mdpi.comnih.gov

Reactions at the C8-Hydroxyl Group: The phenolic hydroxyl group offers another site for modification, primarily through etherification, esterification, and reactions that leverage its role in metal chelation.

Etherification : The hydroxyl group can be converted into an ether via reactions with alkyl halides, a process documented for related 5-chloroquinolin-8-ol derivatives. uantwerpen.be This modification can alter the solubility and electronic properties of the molecule.

Chelation and Complex Formation : The proximity of the hydroxyl group to the nitrogen atom makes 8-hydroxyquinoline (B1678124) and its derivatives excellent chelating agents for a wide range of metal ions, including Zn²⁺. nih.govnih.gov Future work could explore the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers using 2-Chloroquinolin-8-ol as a ligand, potentially leading to new materials with interesting catalytic or photophysical properties.

The strategic combination of reactions at both sites allows for the creation of complex, poly-functionalized molecules that are otherwise difficult to access.

Advanced Spectroscopic Characterization of Transient Species

Understanding the behavior of short-lived intermediates is crucial for optimizing reaction mechanisms and designing molecules with specific photophysical properties. For 2-Chloroquinolin-8-ol and its derivatives, advanced spectroscopic techniques can provide unprecedented insight into transient species like reaction intermediates, excited states, and radical species.

The parent compound, 8-hydroxyquinoline (8-HQ), is known to be weakly fluorescent in many solvents due to an ultrafast excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the ring nitrogen, forming a short-lived tautomer. nih.gov This process occurs on a femto- to picosecond timescale. nih.gov Techniques that could be applied to study such transient species in 2-Chloroquinolin-8-ol include:

Transient Absorption Spectroscopy : This technique allows for the detection and characterization of short-lived excited states and reaction intermediates. It has been successfully used to study the triplet state and subsequent intramolecular proton transfer in 8-hydroxy-5-nitroquinoline. mdpi.com Applying this to 2-Chloroquinolin-8-ol could elucidate the influence of the C2-chloro substituent on its excited-state dynamics.

Time-Resolved Fluorescence Spectroscopy : This method can track the decay of fluorescent species on a picosecond or nanosecond timescale, providing detailed information about processes like ESIPT and quenching mechanisms. nih.govmdpi.com Such studies on 2-Chloroquinolin-8-ol would clarify its intrinsic photophysics and how it changes upon derivatization or metal chelation.

Electron Paramagnetic Resonance (EPR) Spectroscopy : For reactions that may proceed through radical pathways, EPR spectroscopy is an invaluable tool for detecting and identifying radical intermediates. EPR has been used to characterize quinolin-1-yl radicals and radical intermediates in reactions involving quinoxaline derivatives, demonstrating its utility in mechanistic studies. mdpi.comacs.org

By employing these advanced techniques, researchers can build a comprehensive picture of the reaction pathways and photophysical behavior of 2-Chloroquinolin-8-ol, enabling the rational design of molecules for applications in materials science, such as organic light-emitting diodes (OLEDs), or as fluorescent probes.

Computational Design of Novel 2-Chloroquinolin-8-ol Architectures

In silico methods are becoming indispensable tools for accelerating the discovery and optimization of new molecules. Computational chemistry allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of novel structures before their synthesis. For 2-Chloroquinolin-8-ol, these approaches can guide the development of new derivatives with enhanced functionality.

Density Functional Theory (DFT) : DFT calculations are widely used to investigate the structural, electronic, and spectroscopic properties of quinoline derivatives. arabjchem.orguantwerpen.benih.gov For 2-Chloroquinolin-8-ol, DFT can be used to:

Predict geometries, vibrational frequencies (FT-IR), and NMR chemical shifts to support experimental characterization. dergipark.org.trnih.gov

Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity, electronic transitions (UV-Vis spectra), and potential as an electronic material. dergipark.org.truantwerpen.be

Model reaction pathways for derivatization, helping to predict regioselectivity and activation energies. acs.org

Molecular Docking and Dynamics : These methods are crucial in drug design for predicting how a molecule might bind to a biological target, such as an enzyme or receptor. Novel derivatives of 8-hydroxyquinoline have been designed and evaluated in silico as potential inhibitors for various enzymes implicated in diseases like Alzheimer's. plos.orgmdpi.com Molecular docking could be used to design 2-Chloroquinolin-8-ol-based architectures that fit into specific protein active sites, guiding the synthesis of potential therapeutic agents. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models have been developed for 8-hydroxyquinoline derivatives to predict their antimicrobial activity. bepls.com By building a QSAR model for a library of 2-Chloroquinolin-8-ol derivatives, researchers could identify the key structural features required for a desired biological effect and design more potent compounds. nih.gov

The integration of these computational tools into the research workflow for 2-Chloroquinolin-8-ol represents a powerful strategy for the efficient design of new molecules for applications in medicine, materials science, and beyond. mdpi.com

Challenges and Opportunities in Expanding its Chemical Utility

While 2-Chloroquinolin-8-ol holds significant promise as a versatile chemical scaffold, several challenges and opportunities will shape its future development.

Challenges:

Selective Functionalization : The presence of two distinct reactive sites (the C2-chloro and C8-hydroxyl groups) presents a challenge in achieving selective functionalization. Developing orthogonal protection-deprotection strategies or reaction conditions that favor one site over the other is crucial for controlled synthesis.

Reactivity of the C2-Position : The C2-chloro group in quinolines can be less reactive in certain cross-coupling reactions compared to other positions or other halo-N-heterocycles. Overcoming this requires the development and application of highly active catalyst systems. plos.org

Limited Specific Research : Much of the current knowledge is extrapolated from the broader classes of quinolines and 8-hydroxyquinolines. A significant challenge is the lack of dedicated studies focusing specifically on the synthesis, derivatization, and application of 2-Chloroquinolin-8-ol itself.

Opportunities:

Access to Diverse Architectures : The dual functionality of the molecule is also its greatest strength. It provides an opportunity to create a wide range of novel derivatives, including macrocycles, polymers, and hybrid molecules, by exploiting the different reactivities of the chloro and hydroxyl groups.

Application in Medicinal Chemistry : The 8-hydroxyquinoline core is a well-established pharmacophore with antimicrobial, anticancer, and neuroprotective properties. nih.govbepls.com The addition of the C2-chloro group provides a vector for introducing new substituents that can modulate these activities, chelation properties, and pharmacokinetic profiles, opening avenues for the development of new therapeutic agents.

Development of Advanced Materials : The metal-chelating ability of the 8-hydroxyquinoline moiety, combined with the potential for creating extended conjugated systems via reactions at the C2-position, makes this scaffold a promising building block for new functional materials. These include fluorescent sensors, organic light-emitting diodes (OLEDs), and novel catalysts. rroij.com

Integration of Modern Methodologies : There is a substantial opportunity to apply the latest innovations in sustainable synthesis, advanced spectroscopy, and computational design, which have been proven for related heterocyclic systems, to accelerate the exploration and application of 2-Chloroquinolin-8-ol chemistry.

By systematically addressing these challenges and capitalizing on the inherent opportunities, the scientific community can expand the chemical utility of 2-Chloroquinolin-8-ol and unlock its full potential as a valuable molecular building block.

Q & A

Q. What are the standard synthetic routes for preparing zinc complexes with 2-chloroquinolin-8-ol?

Zinc complexes with 2-chloroquinolin-8-ol derivatives are typically synthesized by reacting zinc salts (e.g., ZnSO₄) with the ligand in aqueous or organic solvents under reflux. For example, in nitroquinolin-8-ol complexes, stoichiometric control (1:1 or 1:2 ligand-to-metal ratios) and pH adjustments are critical to isolate crystalline products . Characterization often involves elemental analysis, IR spectroscopy (to confirm ligand coordination via shifts in ν(OH) and ν(C=N)), and single-crystal X-ray diffraction to resolve structural motifs .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-chloroquinolin-8-ol zinc complexes?

Key techniques include:

  • IR spectroscopy : Identifies ligand coordination through shifts in functional groups (e.g., C=N, O–H).
  • UV-Vis and fluorescence spectroscopy : Measures electronic transitions (λmax ~255 nm) and emission properties (λem ~484 nm in chloroform) for applications in OLEDs or sensing .
  • X-ray crystallography : Resolves bond lengths (e.g., Zn–N ≈ 2.0 Å, Zn–O ≈ 1.9 Å) and coordination geometry (e.g., distorted tetrahedral or octahedral) .
  • Elemental analysis : Validates stoichiometry and purity .

Q. How can density functional theory (DFT) predict the electronic properties of 2-chloroquinolin-8-ol zinc complexes?

DFT methods (e.g., B3LYP hybrid functional) calculate molecular orbitals, charge distribution, and thermodynamic stability. For example, exact-exchange terms improve accuracy in predicting atomization energies (average deviation <2.4 kcal/mol) and ionization potentials . The ZINC database provides 3D structures for docking studies, enabling virtual screening of ligand-metal interactions .

Advanced Research Questions

Q. What strategies enhance the fluorescence quantum yield of zinc complexes derived from 2-chloroquinolin-8-ol?

Modifying the ligand structure (e.g., introducing electron-withdrawing groups like nitro or benzimidazole substituents) alters the electronic environment, improving intersystem crossing efficiency. For instance, benzimidazole-containing ligands increase rigidity, reducing non-radiative decay . Solvent polarity and pH also affect emission; chloroform or DMF enhances λem intensity compared to polar protic solvents . Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes to optimize conditions .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic zinc complexes?

Discrepancies in bond angles or lattice parameters may arise from solvent inclusion (e.g., dioxane or DMF in crystal lattices) or temperature-dependent phase transitions . Validating data involves:

  • Redundant refinement : Using SHELXL to compare multiple datasets and refine occupancy ratios for disordered solvent molecules .
  • Thermogravimetric analysis (TGA) : Detects solvent loss during heating to confirm lattice composition .
  • Computational validation : Comparing experimental bond lengths with DFT-optimized geometries .

Q. What methodologies assess the thermodynamic stability of 2-chloroquinolin-8-ol zinc complexes under physiological conditions?

Stability is evaluated via:

  • pH-dependent solubility studies : Measuring complex dissociation in buffered solutions (pH 4–8) using UV-Vis titration .
  • Competitive ligand assays : Introducing EDTA or albumin to quantify metal-ligand binding constants (logK) .
  • Mass spectrometry : Detecting adduct formation or degradation products in simulated biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.